![molecular formula C16H24BNO3 B596237 N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1256359-89-3](/img/structure/B596237.png)
N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
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Overview
Description
“N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a chemical compound with the empirical formula C16H24BNO3 . It is a solid substance and is used as an organic synthesis material .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has been synthesized by the Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring attached to a boron atom, which is part of a 1,3,2-dioxaborolane ring. This ring is substituted with two methyl groups . The compound also contains a dimethylamino group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 416.1±38.0 °C and a predicted density of 1.05±0.1 g/cm3 . Its molecular weight is 289.18 .Scientific Research Applications
Organic Synthesis
This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It’s used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration
It’s used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Drug Synthesis
In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . It’s utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibitors
Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound’s mode of action is primarily through its role as a boronic acid derivative. Boronic acids and their esters, such as pinacol esters, are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The boronic ester serves as a nucleophile, reacting with an electrophilic organic halide in the presence of a base and a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which boronic esters are commonly used, is a key step in the synthesis of many biologically active compounds, including pharmaceuticals and agrochemicals . Therefore, the compound may indirectly influence various biochemical pathways through its role in the synthesis of these active compounds.
Result of Action
As a boronic ester used in the suzuki-miyaura cross-coupling reaction, its primary role is in the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The resulting compounds can have various molecular and cellular effects, depending on their specific structures and activities.
Action Environment
The action of N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, like other boronic esters, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to various functional groups . The reaction requires a base and a palladium catalyst, and its efficiency can be affected by the choice of these reagents as well as the solvent . The stability of the boronic ester can also be influenced by factors such as temperature, light, and air .
properties
IUPAC Name |
N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-9-7-8-12(10-13)11-14(19)18(5)6/h7-10H,11H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMUGFJPFCLGQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682292 |
Source
|
Record name | N,N-Dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256359-89-3 |
Source
|
Record name | Benzeneacetamide, N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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